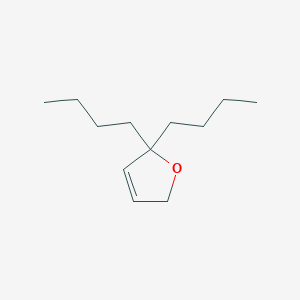![molecular formula C11H6BrN3O3 B12897853 [(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-63-5](/img/structure/B12897853.png)
[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chloro group by the quinoline derivative, resulting in the formation of the acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-((7-Amino-5-nitroquinolin-8-yl)oxy)acetonitrile.
Reduction: Formation of 2-((7-Bromo-5-aminoquinolin-8-yl)oxy)acetonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Fluoro-5-nitroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Iodo-5-nitroquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the bromo group, which can undergo specific chemical reactions that other halogenated derivatives may not
Properties
CAS No. |
88757-63-5 |
|---|---|
Molecular Formula |
C11H6BrN3O3 |
Molecular Weight |
308.09 g/mol |
IUPAC Name |
2-(7-bromo-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
InChI Key |
VMIMPTOCNVVYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OCC#N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
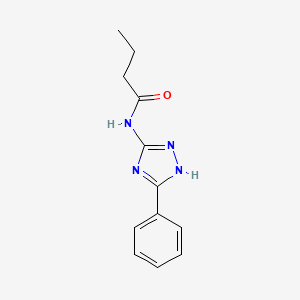
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
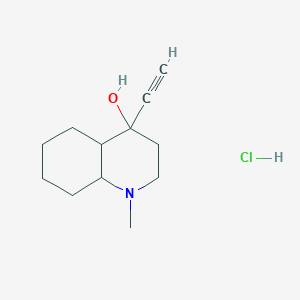
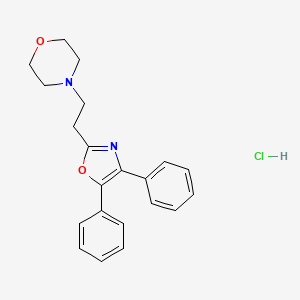
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
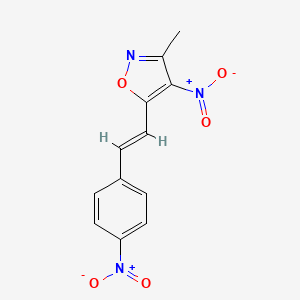
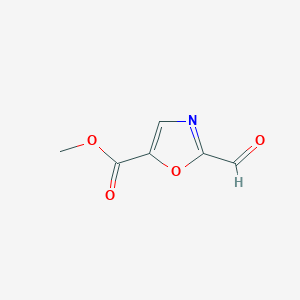
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
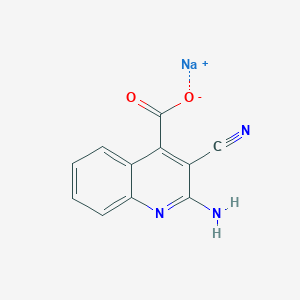
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
